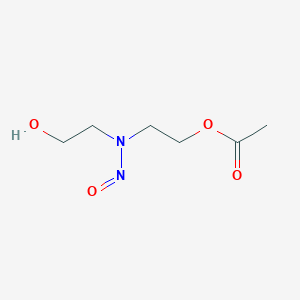

N-Nitrosodiethanolamine monoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Nitrosodiethanolamine monoacetate is a derivative of N-nitrosodiethanolamine, a compound known for its presence in various industrial and consumer products. It is a light-yellow, oily liquid that is sensitive to light and air. This compound is of significant interest due to its potential carcinogenic properties and its widespread occurrence in the environment, particularly in cosmetics, cutting fluids, and tobacco products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Nitrosodiethanolamine monoacetate can be synthesized through the nitrosation of diethanolamine in the presence of nitrosating agents such as sodium nitrite and acetic acid. The reaction typically occurs under acidic conditions, where diethanolamine reacts with nitrous acid to form N-nitrosodiethanolamine, which is then acetylated to produce this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and yield of the final product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quality control and to monitor the levels of N-nitrosodiethanolamine and its derivatives in industrial products .

Analyse Des Réactions Chimiques

Hydrolytic Decomposition

NDELA monoacetate undergoes pH-dependent hydrolysis, producing reactive intermediates and decomposition products. Key findings include:

Hydrolysis Products

The reaction mechanism involves neighboring group participation, forming an epoxide intermediate that rearranges into stable aldehydes and acids . Hydrolysis rates increase significantly under alkaline conditions due to base-catalyzed ester cleavage .

Genotoxic Reactions

NDELA monoacetate exhibits enhanced genotoxicity compared to NDELA, as demonstrated by:

In Vitro Cytogenetic Effects

The higher reactivity of NDELA monoacetate is attributed to increased lipophilicity, facilitating cellular uptake, and enzymatic activation to alkylating agents . Its monoacetate group may enhance metabolic conversion to DNA-reactive species, such as diazonium ions .

Reactivity with Biological Molecules

NDELA monoacetate reacts with nucleic acids, forming mutagenic adducts:

DNA Adduct Formation

| Reaction Partner | Adduct Type | Yield | Source |

|---|---|---|---|

| Deoxyguanosine | 1, N²-Glyoxal adduct | 65% | |

| Deoxyguanosine | 7-(2-Hydroxyethyl)guanine | 9% | |

| Deoxyguanosine | O⁶-Hydroxyethylguanine | 3% |

These adducts arise from α-hydroxynitrosamine intermediates, which decompose into electrophilic species that alkylate guanine residues . The predominance of glyoxal adducts suggests a preference for crosslinking DNA strands .

Stability and Degradation

NDELA monoacetate is thermally unstable, decomposing at temperatures >200°C to release nitrogen oxides (NOₓ) and carbon monoxide . Light exposure accelerates degradation, necessitating storage in amber vials during analytical procedures .

Comparative Reactivity with NDELA

| Property | NDELA Monoacetate | NDELA | Source |

|---|---|---|---|

| Lipophilicity | Higher (due to acetyl group) | Lower | |

| Hydrolysis Rate (pH 7) | 3.2 × 10⁻⁵ s⁻¹ | 1.1 × 10⁻⁶ s⁻¹ | |

| Genotoxic Potency | 5–10× higher | Baseline |

Applications De Recherche Scientifique

Toxicological Research

N-Nitrosodiethanolamine monoacetate is primarily recognized for its carcinogenic properties. Research indicates that exposure to N-Nitrosodiethanolamine, including its monoacetate form, is linked to the development of tumors in various animal models.

Carcinogenic Studies

- Animal Studies : In laboratory settings, N-Nitrosodiethanolamine has been shown to induce liver cancer in rats and hamsters when administered through various routes such as drinking water and subcutaneous injection. The lowest published toxic doses have demonstrated significant tumorigenic effects, leading to classifications as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) .

- Mechanisms of Action : The nitrosation process of diethanolamine is faster than that of tertiary amines, leading to higher levels of N-Nitrosodiethanolamine formation in certain environments like metalworking fluids .

Cosmetic Industry

This compound is found in some cosmetic products as a contaminant. Its presence raises concerns due to its classification as a carcinogen.

Regulatory Status

- Health Risks : The European Union classifies N-Nitrosodiethanolamine as a Category 1B carcinogen under Regulation (EC) 1272/2008, indicating it is known to cause cancer .

- Consumer Safety : Studies suggest that individuals using cosmetics containing diethanolamine may be exposed to significant amounts of N-Nitrosodiethanolamine daily, raising concerns about long-term health effects .

Industrial Applications

While there are no known commercial uses for this compound itself, its parent compound has been utilized in various industrial processes.

Metalworking Fluids

- Contaminant Formation : N-Nitrosodiethanolamine can form in metalworking fluids containing diethanolamine and nitrites, leading to safety concerns in occupational settings .

Notable Case Studies

- Cosmetic Use : A study indicated that women using cosmetics daily could be exposed to 50–100 µg of N-Nitrosodiethanolamine from these products . This exposure raises concerns about cumulative effects leading to increased cancer risk over time.

- Occupational Exposure : Workers handling metalworking fluids have been reported to have higher incidences of cancers associated with nitrosamines due to prolonged exposure .

Mécanisme D'action

The mechanism of action of N-nitrosodiethanolamine monoacetate involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules. It is metabolized by alcohol dehydrogenase to form N-nitroso-2-hydroxyethylamine, which can cause DNA damage and mutations. This genotoxic effect is a key factor in its carcinogenic potential .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosomorpholine. These compounds share similar structural features and carcinogenic properties .

Uniqueness

N-Nitrosodiethanolamine monoacetate is unique due to its specific occurrence in cosmetics and industrial products, making it a significant compound for environmental and health safety studies. Its acetylated form also provides distinct chemical properties that influence its reactivity and toxicity compared to other nitrosamines .

Propriétés

Numéro CAS |

72909-55-8 |

|---|---|

Formule moléculaire |

C6H12N2O4 |

Poids moléculaire |

176.17 g/mol |

Nom IUPAC |

2-[2-hydroxyethyl(nitroso)amino]ethyl acetate |

InChI |

InChI=1S/C6H12N2O4/c1-6(10)12-5-3-8(7-11)2-4-9/h9H,2-5H2,1H3 |

Clé InChI |

LUVVKUCUWPKOAK-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCN(CCO)N=O |

SMILES canonique |

CC(=O)OCCN(CCO)N=O |

Synonymes |

2,2'-(nitrosoimino)bisethanol monoacetate (ester) N-nitrosodiethanolamine monoacetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.